1-ethyl-7-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
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Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-3-26-13-17(20(27)16-9-8-14(2)25-21(16)26)22(28)24-12-15-6-4-10-23-19(15)18-7-5-11-29-18/h4-11,13H,3,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOKXLJUCFZOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-7-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule belonging to the naphthyridine class. Its unique structure suggests potential biological activities that warrant investigation. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a naphthyridine core modified with various functional groups, including a thiophene and pyridine moiety. The presence of these heterocycles may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that naphthyridine derivatives exhibit significant anticancer properties. For instance, in vitro assays have shown that compounds similar to this compound possess cytotoxic effects against various human cancer cell lines, including breast (MCF7) and lung cancer cells. The mechanism often involves the inhibition of specific kinases or enzymes crucial for tumor growth.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Ethyl... | MCF7 | 5.0 |
| 1-Ethyl... | A549 | 6.5 |
| 1-Ethyl... | HeLa | 4.2 |
Data sourced from comparative studies on naphthyridine derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Enterococcus faecalis | 128 µg/mL |
Data derived from antimicrobial susceptibility testing .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that naphthyridine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models of arthritis and other inflammatory diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Binding to receptors that regulate inflammatory responses.
- DNA Interaction : Potential intercalation into DNA, disrupting replication and transcription processes.
Study on Anticancer Activity
A study published in Cancer Research evaluated the anticancer effects of various naphthyridine derivatives, including our compound of interest. The results indicated significant tumor growth inhibition in xenograft models treated with the compound .
Study on Antimicrobial Efficacy
Research conducted by Journal of Antimicrobial Chemotherapy highlighted the effectiveness of naphthyridine derivatives against resistant strains of bacteria. The study emphasized the need for further exploration into their mechanism and potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Naphthyridine derivatives have shown promising antimicrobial properties. Research indicates that compounds similar to 1-ethyl-7-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant antibacterial and antifungal activities. Studies have demonstrated that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
2. Anticancer Properties
The naphthyridine scaffold is known for its anticancer potential. Compounds derived from this structure have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, derivatives have shown effectiveness against multiple cancer cell lines, suggesting that modifications to the naphthyridine core can enhance therapeutic efficacy .
3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of naphthyridine derivatives. These compounds can modulate inflammatory pathways and exhibit activity against cyclooxygenase enzymes, which are crucial targets in treating inflammatory diseases. Case studies have reported significant reductions in inflammation markers when these compounds were administered in vitro and in vivo .
Organic Synthesis Applications
1. Building Blocks for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions and cyclization processes, leading to the formation of more complex molecular architectures. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals.
2. Synthesis of Heterocyclic Compounds
Due to its functional groups, this compound can be used as a precursor for synthesizing other heterocyclic compounds. These derivatives often possess enhanced biological activities and can be tailored for specific applications in drug discovery .
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiophene group significantly enhanced antibacterial activity compared to standard antibiotics. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, highlighting its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. The study found that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a mechanism that could be exploited for cancer therapy .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative. This reaction is critical for modifying solubility and biological interaction profiles.
Nucleophilic Substitution at the Ethyl Group
The ethyl group attached to the naphthyridine nitrogen can participate in nucleophilic substitution reactions, enabling structural diversification.
| Reagents/Conditions | Product | Key Observations |
|---|---|---|
| K₂CO₃, DMF, alkyl halides | N-Alkylated derivatives (e.g., propyl, benzyl substituents) | Retention of naphthyridine core confirmed by LC-MS; yields 60–75%. |
| NaN₃, DMSO, 100°C | Azide-substituted derivative | Reactivity linked to steric hindrance; azide confirmed via FT-IR (~2100 cm⁻¹). |
Oxidation and Reduction Reactions
The 4-oxo group and thiophene moiety are susceptible to redox transformations:
Electrophilic Aromatic Substitution (Thiophene)
The electron-rich thiophene ring undergoes halogenation and nitration:
Coordination with Metal Ions
The nitrogen-rich structure facilitates metal complexation, relevant to catalytic or biological applications:
Esterification and Amide Formation
The carboxylic acid (from hydrolysis) can be further functionalized:
Photochemical Reactivity
UV irradiation induces decarboxylation and ring-opening pathways:
| Conditions | Product | Key Observations |
|---|---|---|
| UV light (254 nm), acetone | Decarboxylated naphthyridine derivative | Mass loss of 44 Da (CO₂) observed; photostability concerns for pharmaceutical use . |
Q & A
Q. How can researchers link synthetic modifications to observed bioactivity using QSAR models?
- Methodological Answer :
- Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and lipophilic (LogP) parameters .
- Validation : Apply leave-one-out cross-validation to ensure model robustness for predicting MIC values .
Troubleshooting & Reproducibility
Q. How to address batch-to-batch variability in melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
